molecular formula C12H16FNO B14960421 2-fluoro-N-(pentan-2-yl)benzamide

2-fluoro-N-(pentan-2-yl)benzamide

Cat. No.: B14960421
M. Wt: 209.26 g/mol
InChI Key: SHPVQOPBVAIDJD-UHFFFAOYSA-N
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Description

2-Fluoro-N-(pentan-2-yl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a pentan-2-ylamine moiety. The pentan-2-yl substituent introduces branching, which may influence lipophilicity, steric interactions, and metabolic stability compared to linear alkyl or aromatic amines. Fluorination at the ortho position of the benzamide ring is a common strategy to modulate electronic properties and enhance binding specificity in medicinal chemistry applications .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-fluoro-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H16FNO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15)

InChI Key

SHPVQOPBVAIDJD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pentan-2-yl)benzamide typically involves the condensation of 2-fluorobenzoic acid with pentan-2-amine. This reaction can be catalyzed by various agents, including Lewis acids like ZrCl4 immobilized on diatomite earth under ultrasonic irradiation . The reaction conditions are generally mild, and the process is considered green and efficient.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-N-(pentan-2-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green solvents further enhances the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: N-oxides of 2-fluoro-N-(pentan-2-yl)benzamide.

    Reduction: 2-fluoro-N-(pentan-2-yl)aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(pentan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the biological context .

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding : Polar groups (e.g., hydroxy in ) improve aqueous solubility but may limit blood-brain barrier penetration.

Antiproliferative Activity

  • Piperidin-4-yl Derivatives () : Compounds such as 14ap (2-fluoro-N-(2-(pyridin-4-yl)ethyl)benzamide) show >95% HPLC purity and high synthetic yields (90%), suggesting optimized pharmacokinetic profiles .

Enzyme Inhibition

  • Thiazole Derivatives () : 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide demonstrates moderate hydrogen-bonding interactions in its crystal structure, which may enhance binding to kinase targets .

Structural and Crystallographic Comparisons

  • Dihedral Angles: The central amide group in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide forms dihedral angles of 35.28° (with fluorobenzene) and 10.14° (with thiazole), favoring a planar conformation critical for target engagement .
  • Hydrogen Bonding :

    • Thiazole derivatives form dimeric structures via N–H···N bonds, enhancing crystalline stability .
    • Pyridyl-containing analogs () exhibit weaker C–H···O interactions, leading to less predictable packing .

Conflicts and Limitations :

  • Biological activity data for the target compound is absent in the evidence; inferences are drawn from structurally related molecules.

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